(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Intermediate: This step involves the reaction of 4-(azepan-1-ylsulfonyl)benzoyl chloride with an appropriate amine to form the benzoyl intermediate.
Cyclization: The intermediate undergoes cyclization with a thiazole derivative under specific conditions to form the dihydrobenzo[d]thiazole ring.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industrial applications, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could act as an inhibitor or modulator of specific pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.
Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides.
Azepane Derivatives: Compounds with azepane rings, such as azepane-1-sulfonamide.
Uniqueness
(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its combination of functional groups and ring structures. This unique combination allows for specific interactions and reactivity that may not be observed in other similar compounds.
Biological Activity
The compound (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate represents a novel chemical entity with potential biological applications. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be described structurally as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- IUPAC Name : this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-(azepan-1-ylsulfonyl)benzoyl chloride and various substituted benzothiazoles. The synthetic route often includes the formation of the imine linkage followed by esterification to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | P. aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to antibacterial effects, related compounds have also been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The results indicated that these compounds possess moderate to strong antifungal properties, with MIC values comparable to established antifungal agents .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed in various tumor cell lines. Preliminary data suggest that this compound may selectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells. For example, a related benzothiazole derivative demonstrated an IC50 value of approximately 30 ng/mL against human breast cancer cell lines .
Table 2: Cytotoxicity Profiles
Cell Line | IC50 (ng/mL) | Selectivity Index |
---|---|---|
MDA-MB-231 (Breast) | 30 | High |
SK-Hep-1 (Liver) | 28 | Moderate |
WI-38 (Normal) | >200 | Low |
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Additionally, its anticancer effects may be attributed to the induction of apoptosis in tumor cells through the activation of caspase pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Case Study on Antibacterial Efficacy : A study involving a series of synthesized benzothiazoles demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
- Antifungal Treatment Exploration : Research indicated that certain derivatives could serve as effective treatments for fungal infections, particularly in immunocompromised patients where traditional antifungals fail .
Properties
IUPAC Name |
ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-32-23(29)18-10-13-20-21(16-18)33-24(26(20)2)25-22(28)17-8-11-19(12-9-17)34(30,31)27-14-6-4-5-7-15-27/h8-13,16H,3-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEKIAXVLCDFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.